molecular formula C15H14S B8755245 2-phenyl-3,4-dihydro-2H-thiochromene CAS No. 5961-99-9

2-phenyl-3,4-dihydro-2H-thiochromene

Cat. No. B8755245
M. Wt: 226.3 g/mol
InChI Key: NRYGFMAOIPXXBW-UHFFFAOYSA-N
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Patent
US04801593

Procedure details

Thioflavanone (10.0 g) was dissolved in acetic acid (300 ml) and concentrated hydrochloric acid (30 ml) and added to zinc amalgam prepared from zinc powder (100 g.) and mercuric chloride (8.0 g.) The reaction mixture was stirred at room temperature for 3 hr., then allowed to stand overnight. The reaction mixture was filtered and the filtrate diluted with water and extracted with toluene. The toluene extract was washed with water, dried and evaporated. Trituration of the residue with ethanol gave, on filtration, thioflavan (2.55 g) m.pt. 45°-49°-Recrystallisation of a sample from ethanol gave pure thioflavan m.pt 55°-56°.
Name
Thioflavanone
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
[Compound]
Name
zinc amalgam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
mercuric chloride
Quantity
8 g
Type
reactant
Reaction Step Three
Name
Quantity
100 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
O1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:4](=[S:5])[CH2:3][CH:2]1[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.Cl>C(O)(=O)C.[Zn]>[S:5]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH2:2][CH2:3][CH:4]1[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1

Inputs

Step One
Name
Thioflavanone
Quantity
10 g
Type
reactant
Smiles
O1C(CC(=S)C2=CC=CC=C12)C1=CC=CC=C1
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
Cl
Name
zinc amalgam
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
mercuric chloride
Quantity
8 g
Type
reactant
Smiles
Name
Quantity
100 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
to stand overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
ADDITION
Type
ADDITION
Details
the filtrate diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with toluene
EXTRACTION
Type
EXTRACTION
Details
The toluene extract
WASH
Type
WASH
Details
was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
S1C(CCC2=CC=CC=C12)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.55 g
YIELD: CALCULATEDPERCENTYIELD 27.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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